Benzonitrile, 4-[(5-iodopentyl)oxy]-
Overview
Description
Benzonitrile, 4-[(5-iodopentyl)oxy]-: is an organic compound with the molecular formula C12H12INO It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(5-iodopentyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]- typically involves the reaction of 4-hydroxybenzonitrile with 1-iodopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-[(5-iodopentyl)oxy]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 5-iodopentyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzonitrile derivatives with hydroxyl or carbonyl groups.
Reduction: Benzylamine derivatives.
Scientific Research Applications
Benzonitrile, 4-[(5-iodopentyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in the field of nuclear medicine.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(5-iodopentyl)oxy]- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Benzonitrile: The parent compound, with a simpler structure and different reactivity.
4-Hydroxybenzonitrile: A precursor in the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-.
4-(5-Bromopentyloxy)benzonitrile: A similar compound with a bromine atom instead of iodine, which may exhibit different reactivity and properties.
Uniqueness: Benzonitrile, 4-[(5-iodopentyl)oxy]- is unique due to the presence of the 5-iodopentyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(5-iodopentoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJOICPNUFZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583293 | |
Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147983-19-5 | |
Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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